FLX475 -

FLX475

Catalog Number: EVT-1534733
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
FLX475 is a best-in-class oral, small molecule antagonist of CCR4 for the treatment of cancer.
Source and Classification

FLX475 was developed by RAPT Therapeutics, Inc., which focuses on immunology and drug discovery. The compound is classified under small molecule therapeutics, specifically targeting the CCR4 receptor, which plays a crucial role in immune regulation and tumor microenvironments . The patent for FLX475 is set to expire in 2037, reflecting its proprietary status in cancer treatment development .

Synthesis Analysis

The synthesis of FLX475 involves several key steps to ensure high chiral purity and yield. The process begins with the salification of an intermediate compound using hydrochloric acid, followed by catalytic hydrogenation to produce a chiral intermediate. This intermediate is then reacted with iodoethanol in the presence of an alkali to form another intermediate, from which the Boc protecting group is removed using acid. Finally, a reaction between two compounds yields FLX475.

Methods and Technical Details

  1. Salification: The initial compound is treated with hydrochloric acid to obtain a salt form that enhances reactivity.
  2. Catalytic Hydrogenation: Using palladium on carbon (Pd-C) or palladium-barium sulfate (Pd-BaSO4) as catalysts, the reaction occurs under controlled temperatures (room temperature to 130 °C) and pressures (1 atm to 200 atm) in solvents such as acetic acid or methanol .
  3. Iodoethanol Reaction: The chiral intermediate undergoes nucleophilic substitution with iodoethanol under basic conditions.
  4. Deprotection: The Boc protecting group is removed using acidic conditions.
  5. Final Coupling: The last step involves a coupling reaction between two intermediates to yield FLX475 .
Molecular Structure Analysis

FLX475 has a complex molecular structure that contributes to its biological activity. Detailed structural data can be derived from its chemical formula and spatial configuration.

Structure and Data

  • Chemical Formula: C₁₉H₁₉ClN₂O₄
  • Molecular Weight: Approximately 364.82 g/mol
  • Structural Features: The compound includes functional groups that facilitate its interaction with the CCR4 receptor, enhancing its specificity and efficacy as an antagonist .
Chemical Reactions Analysis

FLX475's chemical reactivity is primarily characterized by its interactions with the CCR4 receptor and its ability to modulate immune cell behavior.

Reactions and Technical Details

  • Binding Affinity: FLX475 exhibits strong binding affinity for CCR4, which is crucial for its mechanism of action.
  • Inhibition Mechanism: By blocking CCR4, FLX475 prevents the migration of regulatory T cells towards chemokines like CCL17 and CCL22 that are prevalent in tumor environments .
  • In Vitro Studies: Preclinical studies have demonstrated that FLX475 can inhibit regulatory T cell migration in various tumor models, showcasing its potential effectiveness in cancer therapy .
Mechanism of Action

FLX475 operates through a well-defined mechanism that enhances anti-tumor immunity.

Process and Data

  1. CCR4 Antagonism: By antagonizing CCR4, FLX475 disrupts the signaling pathways that guide regulatory T cells toward tumors.
  2. Immune Response Activation: This disruption allows effector immune cells to function more effectively against tumor cells without depleting beneficial immune populations.
  3. Clinical Evidence: Clinical trials have shown promising results where FLX475 increased the CD8 to regulatory T cell ratio in treated patients, suggesting enhanced anti-tumor activity .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of FLX475 is essential for its application in therapeutic contexts.

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol.

Chemical Properties

  • Stability: FLX475 shows stability under standard laboratory conditions but may require specific storage conditions to maintain integrity.
  • Reactivity: Reacts selectively with biological targets without significant off-target effects due to its design as a selective antagonist .
Applications

FLX475 is being explored for various scientific uses, primarily within oncology.

Scientific Uses

  • Cancer Treatment: Currently undergoing clinical trials for efficacy against various "charged" tumors associated with high levels of regulatory T cells .
  • Combination Therapies: Evaluated in combination with other immuno-oncology agents like pembrolizumab for enhanced therapeutic outcomes .
  • Research Tool: Utilized in preclinical studies to better understand immune modulation mechanisms within tumor microenvironments .
Introduction to CCR4 as a Therapeutic Target in Oncology

The C-C chemokine receptor type 4 (CCR4) has emerged as a pivotal therapeutic target in immuno-oncology due to its specific expression on immunosuppressive regulatory T cells (Tregs) and certain malignant cells. As a G protein-coupled receptor, CCR4 interacts with its ligands CCL17 (TARC) and CCL22 (MDC), creating chemotactic gradients that orchestrate immune cell trafficking within the tumor microenvironment (TME). This chemokine axis facilitates Treg recruitment to tumor sites, where these cells potently suppress antitumor immunity through multiple mechanisms, including cytokine secretion (IL-10, TGF-β), metabolic disruption, and direct inhibition of effector T cell function. The strategic blockade of CCR4 represents a promising approach to disrupt this immunosuppressive circuitry and enhance endogenous antitumor responses [1] [2].

Immunomodulatory Role of CCR4 in Tumor Microenvironment Dynamics

CCR4 exhibits highly selective expression patterns on specific T-cell subsets that critically influence tumor progression. Beyond its initial identification on Th2 cells, CCR4 is abundantly expressed on skin-homing T cells, Th17 cells, and crucially, effector-type FOXP3+ regulatory T cells (Tregs). These CCR4+ Tregs represent the most immunosuppressive Treg subset, exhibiting enhanced suppression capabilities compared to CCR4- counterparts. Within the TME, tumor cells and stromal elements frequently overexpress CCR4 ligands (CCL17/CCL22), creating a chemotactic gradient that actively recruits CCR4+ Tregs from peripheral blood. This recruitment establishes an immunosuppressive niche that protects tumors from immune surveillance and limits response to immunotherapies [1] [2] [5].

Table 1: CCR4 Expression Patterns in Immune Cell Subsets

Cell TypeCCR4 Expression LevelFunctional Significance in TME
Regulatory T cells (Tregs)HighMediates immunosuppression via effector T-cell inhibition
Th2 CellsHighPromotes type 2 immune responses and humoral immunity
Skin-homing T cellsHighFacilitates cutaneous lymphocyte trafficking
Th17 CellsModerateInvolved in neutrophilic inflammation
Th1 CellsLow/NegativeLimited role in CCR4-mediated trafficking
CD8+ T cellsLow/NegativeMinimal direct involvement in CCR4 axis

The functional consequences of CCR4/CCL22 signaling extend beyond chemotaxis. Preclinical models demonstrate that CCR4 engagement promotes Treg stability and enhances their immunosuppressive function through STAT5 signaling. In renal cell carcinoma models, CCR4 blockade not only reduced Treg infiltration but also triggered phenotypic shifts in tumor-associated myeloid populations, decreased immature myeloid suppressor cells, and enhanced natural killer (NK) cell activity. Importantly, the efficacy of CCR4 inhibition was abrogated in T cell-deficient models and after CD4+ T cell depletion, confirming the central role of adaptive immunity in mediating antitumor effects [5]. These findings highlight the complex immunomodulatory cascade initiated by CCR4 blockade that ultimately reverses the immunosuppressive character of the TME.

Rationale for Targeting CCR4 in Epstein-Barr Virus-Associated Malignancies

Epstein-Barr virus (EBV)-associated malignancies present a compelling biological rationale for CCR4-targeted therapies due to viral manipulation of the CCR4 axis. EBV establishes latent infection in various malignancies, including nasopharyngeal carcinoma (98% of cases), 10% of gastric carcinomas, and pyothorax-associated lymphoma (PAL). During type II/III latency, the viral latent membrane protein 1 (LMP1) potently induces the expression of CCR4 ligands through activation of NF-κB and p38/MAPK signaling pathways. LMP1, an integral membrane protein mimicking CD40 signaling, contains C-terminal activating regions (CTAR1/CTAR2) that engage TRAF adaptor proteins, ultimately driving transcription of multiple chemokines, including CCL17 and CCL22 [3] [6] [9].

Table 2: EBV-Associated Malignancies with CCR4/CCL22 Axis Involvement

Malignancy TypeEBV AssociationCCL17/CCL22 ExpressionTreg Infiltration
Pyothorax-associated lymphoma (PAL)>95%High (LMP1-dependent)Dense CCR4+ Treg infiltrate
Nasopharyngeal carcinoma98%Tumor and stromal overexpressionSignificant
EBV+ gastric carcinoma~10%Variable, often elevatedModerate to high
Lymphoepithelioma-like carcinomas>90%Consistent expressionProminent

In pyothorax-associated lymphoma (PAL), a prototypical EBV-associated lymphoma arising in chronic inflammatory environments, tumor cells abundantly secrete CCL17 and/or CCL22. This secretion creates a powerful chemotactic gradient for CCR4+ Tregs, which constitute a significant proportion of tumor-infiltrating lymphocytes. Comparative analyses revealed significantly higher CCL17/CCL22 production in PAL cell lines versus EBV-negative diffuse large B-cell lymphoma lines. Critically, in vitro migration assays demonstrated that PAL-derived chemokines efficiently attract CCR4+ Tregs, and this migration is specifically blocked by CCR4 antagonists. This viral hijacking of host chemokine pathways establishes an immunosuppressive microenvironment that facilitates immune evasion despite the antigenically foreign nature of EBV proteins [6].

Therapeutically, targeting CCR4 in EBV+ malignancies addresses a unique vulnerability. While immune checkpoint inhibitors reactivate pre-existing antitumor immunity, they do not adequately counteract the active recruitment of immunosuppressive cells. CCR4 blockade disrupts this recruitment mechanism at its source, potentially converting "immune-excluded" or "immune-desert" tumors into "inflamed" phenotypes more responsive to immunotherapy. This approach is particularly relevant for nasopharyngeal carcinoma and PAL, where standard therapies often yield suboptimal outcomes [6] [9].

Historical Development of CCR4 Antagonists in Immuno-Oncology

The development of CCR4-targeted agents has progressed through distinct pharmacological eras, beginning with antibody-based approaches. Mogamulizumab, a first-in-class defucosylated, humanized monoclonal anti-CCR4 antibody, demonstrated the clinical potential of CCR4 inhibition. Approved in Japan (2014) and later in the US (2018) for relapsed/refractory adult T-cell leukemia/lymphoma (ATLL) and cutaneous T-cell lymphomas (CTCLs), mogamulizumab exerts dual mechanisms: blockade of CCR4 signaling and antibody-dependent cellular cytotoxicity (ADCC)-mediated depletion of CCR4+ malignant cells and Tregs. While effective in hematologic malignancies, its cell-depleting mechanism raised concerns for applications in solid tumors due to potential depletion of beneficial CCR4+ effector T cells in normal tissues [1] [2] [4].

Small molecule CCR4 antagonists emerged to overcome these limitations through selective receptor blockade without cell depletion. Early compounds like GSK2239633 (GlaxoSmithKline) and AZD-2098 (AstraZeneca) demonstrated proof-of-concept but faced pharmacokinetic challenges, including low exposure and insufficient target engagement in early clinical trials for asthma. These Class II antagonists, characterized by sulfonamide cores flanked by lipophilic arenes and heteroaromatic rings, bound an intracellular pocket on CCR4. While pharmacologically promising, their development in oncology was discontinued despite preclinical evidence of Treg migration inhibition [2].

FLX475 (now known as Tivumecirnon) represents the next generation of orally bioavailable, potent, and selective small molecule CCR4 antagonists. Its discovery stemmed from systematic optimization focused on achieving robust in vivo target engagement and favorable drug-like properties. FLX475 exhibits nanomolar potency against CCR4 (IC₅₀ ~184.02 mM in biochemical assays) and effectively blocks CCL17/CCL22 binding and subsequent receptor internalization. Unlike mogamulizumab, FLX475 specifically inhibits Treg trafficking into tumors without depleting Tregs systemically or affecting other immune subsets. This mechanism preserves peripheral immune homeostasis while selectively disrupting the intratumoral immunosuppressive niche [2] [8] [10].

Table 3: Evolution of CCR4-Targeted Therapeutic Agents

Agent ClassRepresentative CompoundKey MechanismDevelopment StagePrimary Applications
Monoclonal AntibodyMogamulizumabADCC-mediated depletion + signaling blockadeApproved (ATLL, CTCL)T-cell malignancies
Class I Small MoleculeEarly research compoundsExtracellular binding, signaling blockadePreclinicalInflammation, allergy
Class II Small MoleculeGSK2239633, AZD-2098Intracellular binding, signaling blockadeDiscontinued (asthma)Allergy, inflammation
Optimized Small MoleculeFLX475 (Tivumecirnon)Selective signaling blockade without depletionPhase I/II trials (NCT03674567)Solid tumors, EBV+ malignancies

The translational potential of FLX475 is amplified by biomarker-driven patient selection strategies. Analysis of The Cancer Genome Atlas (TCGA) data identified multiple tumor types exhibiting coordinated overexpression of CCL17/CCL22 genes and elevated Treg gene signatures. These include subsets of head and neck squamous cell carcinoma (including nasopharyngeal carcinoma), gastric adenocarcinoma, non-small cell lung cancer, and renal cell carcinoma. Such molecularly defined populations represent optimal candidates for FLX475 monotherapy or combination strategies. Current clinical trials are evaluating FLX475 both as a single agent and in combination with PD-1 inhibitors like pembrolizumab, particularly in patients with CCR4 ligand-high tumors, offering a precision immuno-oncology approach [2] [8].

  • FLX475 (Tivumecirnon)
  • Mogamulizumab
  • GSK2239633
  • AZD-2098
  • CCL17 (Thymus and Activation-Regulated Chemokine, TARC)
  • CCL22 (Macrophage-Derived Chemokine, MDC)

Properties

Product Name

FLX475

IUPAC Name

N/A

Solubility

Soluble in DMSO

Synonyms

FLX475; FLX-475; FLX 475;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.